Cas no 6907-59-1 (Isoquinoline,1-(phenylmethyl)-)
6907-59-1 structure
Product Name:Isoquinoline,1-(phenylmethyl)-
CAS-nummer:6907-59-1
MF:C16H13N
MW:219.281123876572
CID:505678
PubChem ID:23345
Update Time:2025-04-19
Isoquinoline,1-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Isoquinoline,1-(phenylmethyl)-
- 1-BENZYLISOQUINOLINE
- A836348
- Q1770428
- 1-benzyl-isoquinoline
- Benzylisoquinoline
- Isoquinoline, 1-(phenylmethyl)-
- 1-(PHENYLMETHYL)ISOQUINOLINE
- 6907-59-1
- Isoquinoline, 1-benzyl-
- UNII-UF5CSU3HA6
- SCHEMBL232662
- AKOS015919234
- UF5CSU3HA6
- DTXSID90219124
- IZTUINVRJSCOIR-UHFFFAOYSA-N
- FT-0653972
-
- Inchi: 1S/C16H13N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-11H,12H2
- InChI-sleutel: IZTUINVRJSCOIR-UHFFFAOYSA-N
- LACHT: N1C=CC2C=CC=CC=2C=1CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 219.104799
- Monoisotopische massa: 219.104799
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 232
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12.9
- XLogP3: 4.1
Experimentele eigenschappen
- Dichtheid: 1.0961 (rough estimate)
- Smeltpunt: 55.85°C
- Kookpunt: 350.1°C (rough estimate)
- Vlampunt: 162.7°C
- Brekindex: 1.7020 (estimate)
Isoquinoline,1-(phenylmethyl)- Gerelateerde literatuur
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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